molecular formula C18H19ClN2O3S B11506032 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B11506032
M. Wt: 378.9 g/mol
InChI Key: YSMXYFAWZWEZGF-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(7-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide: Similar structure but lacks the 2-methyl group.

    N-[2-(7-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide: Similar structure but with a bromo group instead of chloro.

    N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of methoxy.

Uniqueness

The presence of the 7-chloro and 2-methyl groups in N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H19ClN2O3S/c1-12-15(16-4-3-5-17(19)18(16)21-12)10-11-20-25(22,23)14-8-6-13(24-2)7-9-14/h3-9,20-21H,10-11H2,1-2H3

InChI Key

YSMXYFAWZWEZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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